molecular formula C5H8O2 B165514 2,3-Pentanedione CAS No. 600-14-6

2,3-Pentanedione

Cat. No. B165514
CAS RN: 600-14-6
M. Wt: 100.12 g/mol
InChI Key: TZMFJUDUGYTVRY-UHFFFAOYSA-N
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Description

2,3-Pentanedione, also known as acetylpropionyl, is an organic compound and a diketone . It is used as a solvent for cellulose acetate, paints, inks, and lacquers, and as a starting material for dyes, pesticides, and drugs . It is one of the aroma active compounds of cereal coffee brew .


Synthesis Analysis

2,3-Pentanedione is used as a flavor additive to impart buttery or creamy notes . It has been identified in commercial electronic cigarette formulations and aerosols . A solvent-free catalytic strategy for the condensation of phenol with 2,3-Pentanedione using acid catalysts has been developed .


Molecular Structure Analysis

The molecular formula of 2,3-Pentanedione is C5H8O2, and its molecular weight is 100.1158 . The structure of 2,3-Pentanedione is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2,3-Pentanedione can be used as a reactant to synthesize bisphenol derivatives by acid-catalyzed condensation reaction with phenols . It is also used in the production of dyes, pesticides, and drugs .


Physical And Chemical Properties Analysis

2,3-Pentanedione has a boiling point of 384.2 K . More detailed thermophysical property data for 2,3-Pentanedione can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

  • Synthesis of Renewable Bisphenols : 2,3-Pentanedione, derived from lactic acid, is used in the synthesis of novel bisphenols. These bisphenols have shown promise as plasticizers for polyethylene terephthalate (PET), providing properties similar to bisphenol A but with a broader processing window due to lower melting points and higher thermal stability (Schutyser et al., 2014).

  • Flavor Synthesis : 2,3-Pentanedione is synthesized for use as a flavor with a milk smell. The synthesis process traditionally involves the nitration method, using 2-pentanone and amyl nitrite as reagents (Lou Yunhao, 2011).

  • Atmospheric Chemistry Studies : The reaction of 2,3-Pentanedione with OH radicals and its photolysis have been studied to understand atmospheric chemistry. This research helps in determining the atmospheric fate of 2,3-Pentanedione (Szabó et al., 2011).

  • Photochemical Studies : 2,3-Pentanedione has been studied for its fluorescence and phosphorescence in the gaseous state, leading to insights into the photochemistry of diketones (Jackson & Yarwood, 1971).

  • Study of Ultraviolet-Visible Spectra and Reaction Rates : The UV absorption cross-sections and reaction rates of 2,3-Pentanedione with OH radicals were investigated, contributing to the understanding of its behavior in the atmosphere (Messaadia et al., 2015).

  • Synthesis from Lactic Acid : 2,3-Pentanedione is produced from lactic acid over supported phosphate catalysts, expanding its synthesis methods and applications (Gunter et al., 1994).

  • Vapor-Liquid Equilibrium Studies : The vapor-liquid equilibrium of 2,3-Pentanedione with acetaldehyde and acetone has been studied, which is crucial for understanding its properties in various industrial processes (Naicker et al., 2019).

  • Substituent Effect on Tautomeric Equilibria : The effect of substituents on the tautomeric equilibria of 2,4-pentanedione derivatives has been studied, providing insights into the chemistry of diketones (Tanaka et al., 1969).

  • Formation in Sugar Manufacturing : The presence of 2,3-Pentanedione in the byproducts of sugar manufacturing processes has been reported, highlighting its potential recovery and use (Soni et al., 2008).

Safety And Hazards

Exposure to 2,3-Pentanedione can cause respiratory impairment and severe irreversible lung disease known as obliterative bronchiolitis . Personal protective equipment should be used to avoid breathing vapors, mist, or gas .

Future Directions

The production of lactic acid from lignocellulosic biomass, a bio-based chemical derived from lactic acid, is a promising future direction for 2,3-Pentanedione . Research is expected to continue focusing on the development and enhancement of microbial strains to improve lactic acid production efficiency .

properties

IUPAC Name

pentane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMFJUDUGYTVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051435
Record name 2,3-Pentanedione
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Molecular Weight

100.12 g/mol
Source PubChem
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Physical Description

Liquid, Colorless to dark yellow liquid with a pleasant buttery odor; [Reference #1] Yellow liquid; [Alfa Aesar MSDS], yellow to green liquid with a penetrating, buttery odour on dilution, Yellow to green-yellow liquid with a buttery odor.
Record name 2,3-Pentanedione
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Record name 2,3-Pentadione
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Boiling Point

109.9 °C, 230-234 °F
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Flash Point

19 °C (66 °F) - open cup, 66 °F
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Solubility

In water, 6.67X10+4 at 15 °C, Miscible with ethanol, diethyl ether, and acetone, 66.7 mg/mL at 15 °C, insoluble in glycerol and water; miscible with alcohol, propylene glycol, fixed oils, 1 ml in 3 ml 50% alcohol (in ethanol)
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Density

0.979-0.985
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Vapor Pressure

21.4 [mmHg], 2.67 kPa at 20 °C /20.0 mm Hg at 20 °C/, 2.67 kPa
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Product Name

2,3-Pentanedione

Color/Form

Yellow liquid, Yellow to yellow-green liquid

CAS RN

600-14-6
Record name 2,3-Pentanedione
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Melting Point

-52 °C, -61.6 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,070
Citations
VA Yaylayan, A Keyhani - Journal of Agricultural and Food …, 1999 - ACS Publications
Model studies using independently labeled d-[ 13 C]glucoses and l-[ 13 C]alanines have indicated that 2,3-butanedione is formed by a single pathway involving only glucose carbon …
Number of citations: 122 pubs.acs.org
DL Morgan, MP Jokinen, CL Johnson… - Toxicologic …, 2016 - journals.sagepub.com
Occupational exposure to 2,3-butanedione (BD) vapors has been associated with severe respiratory disease leading to the use of potentially toxic substitutes. We compared the …
Number of citations: 56 journals.sagepub.com
GC Gunter, DJ Miller, JE Jackson - journal of Catalysis, 1994 - Elsevier
Lactic acid is converted to 2,3-pentanedione, acrylic acid, and acetaldehyde in vapor-phase reactions at 0.5 MPa over phosphate salts. Highest selectivities to 2,3-pentanedione are …
Number of citations: 105 www.sciencedirect.com
JG Allen, SS Flanigan, M LeBlanc… - Environmental …, 2016 - ehp.niehs.nih.gov
Background: There are > 7,000 e-cigarette flavors currently marketed. Flavoring chemicals gained notoriety in the early 2000s when inhalation exposure of the flavoring chemical …
Number of citations: 537 ehp.niehs.nih.gov
H Bouzidi, C Fittschen, P Coddeville, A Tomas - Atmospheric Environment, 2014 - Elsevier
The gas phase photolysis of two α-diketones, 2,3-pentanedione (PTD) and 2,3-hexanedione (HEX), has been studied in a Teflon simulation chamber using UV lamps in the 330–480 …
Number of citations: 18 www.sciencedirect.com
JS Pierce, A Abelmann, LJ Spicer… - Critical reviews in …, 2014 - Taylor & Francis
Diacetyl and 2,3-pentanedione inhalation have been suggested as causes of severe respiratory disease, including bronchiolitis obliterans, in food/flavoring manufacturing workers. Both …
Number of citations: 48 www.tandfonline.com
V Bertolasi, G Gilli, AC Veronese - Acta Crystallographica Section B …, 1982 - scripts.iucr.org
Single-crystal X-ray analyses of E, E-3-(p-tolylimino)-2-butanone oxime (HIB) and E, Z-4-(p-tolylimino)-2, 3-pentanedione 3-oxime (HIOP) are reported. HIB (C~ IH~ 4N20, Mr= 190.25) …
Number of citations: 101 scripts.iucr.org
AF Hubbs, AM Cumpston, WT Goldsmith… - The American journal of …, 2012 - Elsevier
Flavorings-related lung disease is a potentially disabling disease of food industry workers associated with exposure to the α-diketone butter flavoring, diacetyl (2,3-butanedione). To …
Number of citations: 110 www.sciencedirect.com
E Szabó, M Djehiche, M Riva, C Fittschen… - The Journal of …, 2011 - ACS Publications
The kinetics of the overall reaction between OH radicals and 2,3-pentanedione (1) were studied using both direct and relative kinetic methods at laboratory temperature. The low …
Number of citations: 21 pubs.acs.org
SCJ De Keersmaecker, C Varszegi, N van Boxel… - Journal of Biological …, 2005 - ASBMB
We describe an original, short, and convenient chemical synthesis of enantiopure (S)-4,5-dihydroxy-2,3-pentanedione (DPD), starting from commercial methyl (S)-(-)-2,2-dimethyl-1,3-…
Number of citations: 171 www.jbc.org

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